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molecular formula C20H28N2O5S B1681236 Tamsulosin CAS No. 106133-20-4

Tamsulosin

Cat. No. B1681236
M. Wt: 408.5 g/mol
InChI Key: DRHKJLXJIQTDTD-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391825

Procedure details

In 120 ml of ethanol were dissolved 2.4 g of (R) (-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide and 1.2 g of 2-(o-ethoxyphenoxy)ethyl bromide, and the mixture was refluxed for 16 hours under heating. The solvent was distilled away, and after alkalifing the residue by the addition of 10% sodium hydroxide, and the oily material precipitated was extracted with ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled away, and the residue was subjected to silica-gel column chromatography. The product was eluted with CHCl3 -methanol (9:5) to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which was treated with HCl-ethanol to give a hydrochloric acid salt of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide.
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1)[CH3:2].C(OC1C=CC=CC=1OCCBr)C.[ClH:42].C(O)C>C(O)C>[ClH:42].[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:19])=[O:20])[CH:17]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC1=C(OCCBr)C=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
ADDITION
Type
ADDITION
Details
by the addition of 10% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the oily material precipitated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with a saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
WASH
Type
WASH
Details
The product was eluted with CHCl3 -methanol (9:5)
CUSTOM
Type
CUSTOM
Details
to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05391825

Procedure details

In 120 ml of ethanol were dissolved 2.4 g of (R) (-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide and 1.2 g of 2-(o-ethoxyphenoxy)ethyl bromide, and the mixture was refluxed for 16 hours under heating. The solvent was distilled away, and after alkalifing the residue by the addition of 10% sodium hydroxide, and the oily material precipitated was extracted with ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled away, and the residue was subjected to silica-gel column chromatography. The product was eluted with CHCl3 -methanol (9:5) to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which was treated with HCl-ethanol to give a hydrochloric acid salt of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide.
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1)[CH3:2].C(OC1C=CC=CC=1OCCBr)C.[ClH:42].C(O)C>C(O)C>[ClH:42].[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:19])=[O:20])[CH:17]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC1=C(OCCBr)C=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
ADDITION
Type
ADDITION
Details
by the addition of 10% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the oily material precipitated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with a saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
WASH
Type
WASH
Details
The product was eluted with CHCl3 -methanol (9:5)
CUSTOM
Type
CUSTOM
Details
to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05391825

Procedure details

In 120 ml of ethanol were dissolved 2.4 g of (R) (-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide and 1.2 g of 2-(o-ethoxyphenoxy)ethyl bromide, and the mixture was refluxed for 16 hours under heating. The solvent was distilled away, and after alkalifing the residue by the addition of 10% sodium hydroxide, and the oily material precipitated was extracted with ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled away, and the residue was subjected to silica-gel column chromatography. The product was eluted with CHCl3 -methanol (9:5) to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which was treated with HCl-ethanol to give a hydrochloric acid salt of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide.
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1)[CH3:2].C(OC1C=CC=CC=1OCCBr)C.[ClH:42].C(O)C>C(O)C>[ClH:42].[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:19])=[O:20])[CH:17]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC1=C(OCCBr)C=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
ADDITION
Type
ADDITION
Details
by the addition of 10% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the oily material precipitated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with a saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
WASH
Type
WASH
Details
The product was eluted with CHCl3 -methanol (9:5)
CUSTOM
Type
CUSTOM
Details
to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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